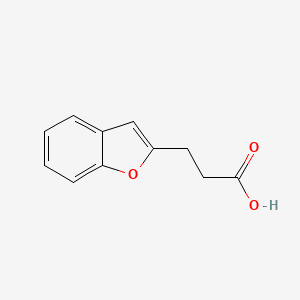

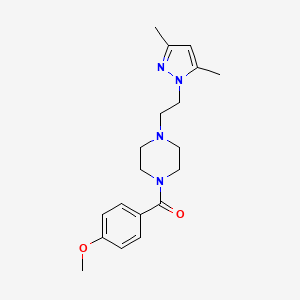

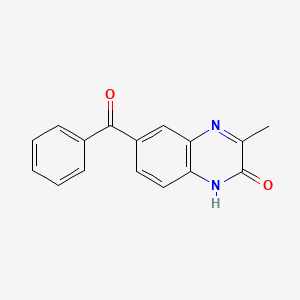

![molecular formula C11H11N3O3S2 B2449614 N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 379255-18-2](/img/structure/B2449614.png)

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, also known as HCTS, is a novel synthetic molecule that has been used in a variety of scientific research applications. HCTS has a unique structure and properties that make it an attractive candidate for further research.

Scientific Research Applications

Antimicrobial Applications

N-[2-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide and related compounds have been studied for their antimicrobial properties. A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities. Similarly, Khalifa et al. (2017) synthesized new N-glycosyl carbohydrazide derivatives showing significant antimicrobial activity.

Anticancer and Radiosensitizing Properties

Several studies have explored the potential of N-[2-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide derivatives in cancer treatment. Mohamed et al. (2022) investigated benzene sulfonamide derivatives as anticancer agents, finding potent effects against breast carcinoma cell lines. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and assessed their anticancer and radiosensitizing efficacy, showing higher activity than doxorubicin in certain cases.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by thiophene-based sulfonamides has been a significant area of research. Alım et al. (2020) demonstrated that thiophene-based sulfonamides are potent inhibitors of human erythrocytes carbonic anhydrase I and II isoenzymes, suggesting potential therapeutic applications.

Fluorescent Sensors and Molecular Probes

Thiophene sulfonamides have been utilized in developing fluorescent sensors and molecular probes. Zhang et al. (2011) designed europium(III) complexes using thiophene sulfonamides, demonstrating high sensitivity for monitoring pH changes in neutral aqueous solutions.

Urease Inhibition and Antibacterial Agents

Research has also been conducted on the use of thiophene sulfonamides as urease inhibitors and antibacterial agents. Noreen et al. (2017) synthesized thiophene sulfonamide derivatives showing significant urease inhibition activity and antibacterial properties.

Enzyme and Receptor Binding Studies

Studies on thiophene sulfonamides have also included enzyme and receptor binding investigations. Sayed et al. (2021) explored the synthesis of sulfonamide derivatives with hydrazone-coupled structures, evaluating their potential as VEGFR-2 inhibitors and their anticancer activities.

properties

IUPAC Name |

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIPJODBXNVCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)

![3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2449548.png)

![2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2449554.png)